molecular formula C16H17N5O2 B2570160 7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 324545-40-6

7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2570160
CAS No.: 324545-40-6
M. Wt: 311.345
InChI Key: LRRJYNYUTADQFM-UHFFFAOYSA-N
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Description

7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification of Related Compounds

  • A study by Wamhoff and Paasch (1990) discusses the synthesis of heterocyclic β-Enamino Esters, including derivatives of 5,8-Dihydropyrido- and 5H-Pyrano[2,3-d]pyrimidines, which are structurally related to the compound (Wamhoff & Paasch, 1990).
  • Tada and Yokoi (1989) explored the modification of pyridine-3-carboxamide by radical substitution, creating various alkylated products. This study provides insight into potential chemical modifications and derivatization of pyridine-based compounds (Tada & Yokoi, 1989).
  • The synthesis of novel pyrido and thieno pyrimidines was discussed by Bakhite et al. (2005), highlighting the potential for creating diverse heterocyclic structures based on pyrimidine frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

  • Kolisnyk et al. (2015) synthesized and studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating the potential for pyrimidine derivatives in antimicrobial applications (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Novel Synthesis Methods

  • Research by Xiang et al. (2011) developed a strategy for preparing highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, a process potentially applicable to the synthesis of complex pyrimidine derivatives like the one (Xiang, Geng, Yi, Dang, & Bai, 2011).

Properties

IUPAC Name

7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-2-3-7-21-13(17)10(14(18)22)9-11-15(21)19-12-6-4-5-8-20(12)16(11)23/h4-6,8-9,17H,2-3,7H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRJYNYUTADQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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